2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide, also known as MPT0B392, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It was first synthesized in 2015 by a team of researchers from the National Health Research Institutes in Taiwan. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide selectively binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the activation of p53 and downstream signaling pathways that induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer therapy. It has also been shown to have synergistic effects with other anti-cancer drugs, such as cisplatin and doxorubicin. In addition, 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide is its high selectivity for CK2, which reduces the risk of off-target effects. It also has good oral bioavailability and can be administered orally, making it a convenient option for cancer therapy. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide and other anti-cancer drugs. Another area of interest is the investigation of its potential in other diseases, such as neurodegenerative disorders and viral infections. Finally, further studies are needed to determine its safety and efficacy in humans, which could lead to its development as a new cancer therapy.
Synthesis Methods
The synthesis of 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 4-chloro-2-nitropyridine with 4-aminomethylphenol to form 2-chloro-4-(4-aminomethylphenoxy)pyridine. This intermediate is then reacted with morpholine and ethylene oxide to produce 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide. The final product is obtained through purification and characterization by various analytical techniques such as NMR and HPLC.
Scientific Research Applications
2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has been shown to have potent anti-cancer activity in various cancer cell lines, including lung, breast, colon, and pancreatic cancer. It works by inhibiting the activity of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
2-chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c20-18-13-16(4-5-21-18)19(24)22-14-15-2-1-3-17(12-15)26-11-8-23-6-9-25-10-7-23/h1-5,12-13H,6-11,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOTCNTFMSOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CNC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.